(3-Iodopropyl)cyclopentane
Overview
Description
(3-Iodopropyl)cyclopentane is an organic compound with the molecular formula C8H15I. It consists of a cyclopentane ring attached to a three-carbon chain, which is further bonded to an iodine atom. This compound is of interest in organic synthesis and various industrial applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
(3-Iodopropyl)cyclopentane can be synthesized from 3-cyclopentyl-1-propanol. The process involves the conversion of 3-cyclopentyl-1-propanol to its corresponding mesylate using methanesulfonyl chloride and triethylamine in dichloromethane at 0°C. The mesylate is then treated with sodium iodide in acetone to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically follows similar organic chemistry protocols involving halogenation reactions. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(3-Iodopropyl)cyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amines.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The cyclopentane ring can undergo oxidation under specific conditions to form cyclopentanone or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Reduction: Lithium aluminum hydride in ether for reducing the iodine atom.
Oxidation: Potassium permanganate or chromium trioxide for oxidizing the cyclopentane ring.
Major Products
Substitution: Formation of compounds like 3-cyclopentylpropanol, 3-cyclopentylpropylamine.
Reduction: Formation of cyclopentylpropane.
Oxidation: Formation of cyclopentanone.
Scientific Research Applications
(3-Iodopropyl)cyclopentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biochemical pathways involving halogenated compounds.
Medicine: Investigated for its potential in drug development due to its unique structure.
Industry: Utilized in the production of specialized chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (3-Iodopropyl)cyclopentane involves its reactivity due to the presence of the iodine atom. The iodine atom can participate in nucleophilic substitution reactions, making the compound a useful intermediate in organic synthesis. The cyclopentane ring provides structural stability, while the propyl chain allows for further functionalization .
Comparison with Similar Compounds
Similar Compounds
Cyclopentylmethane: Similar structure but lacks the iodine atom.
Cyclopentylpropane: Similar structure but lacks the iodine atom.
3-Bromopropylcyclopentane: Similar structure with bromine instead of iodine.
Uniqueness
(3-Iodopropyl)cyclopentane is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its brominated or non-halogenated counterparts. The iodine atom’s larger size and lower bond dissociation energy make it more reactive in substitution reactions, providing a versatile intermediate for further chemical transformations .
Properties
IUPAC Name |
3-iodopropylcyclopentane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15I/c9-7-3-6-8-4-1-2-5-8/h8H,1-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKSZBRSHHUITN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCCI | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15I | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90573470 | |
Record name | (3-Iodopropyl)cyclopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90573470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106211-63-6 | |
Record name | (3-Iodopropyl)cyclopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90573470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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